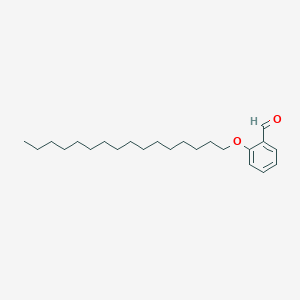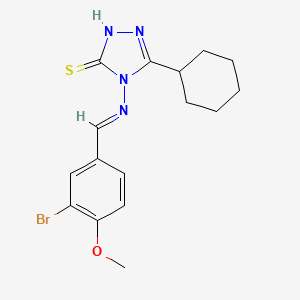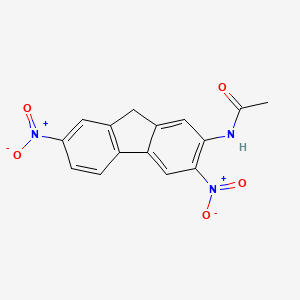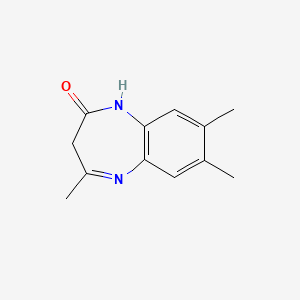
Benzaldehyde, 2-(hexadecyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-(hexadecyloxy)-: is an organic compound with the molecular formula C23H38O2 It is a derivative of benzaldehyde, where a hexadecyloxy group is attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 2-(hexadecyloxy)- typically involves the reaction of benzaldehyde with hexadecanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst concentration, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods: Industrial production of Benzaldehyde, 2-(hexadecyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high efficiency and cost-effectiveness. The reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize the production yield.
Analyse Chemischer Reaktionen
Types of Reactions: Benzaldehyde, 2-(hexadecyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hexadecyloxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: Formation of hexadecyloxybenzoic acid.
Reduction: Formation of hexadecyloxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-(hexadecyloxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 2-(hexadecyloxy)- involves its interaction with cellular components. The compound can disrupt cellular processes by targeting specific enzymes and pathways. For example, it may inhibit the activity of certain enzymes involved in oxidative stress response, leading to cellular damage and apoptosis. The molecular targets and pathways involved in its action are still under investigation, but it is believed to interact with proteins and nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde: The parent compound with a simpler structure and different chemical properties.
Hexadecyloxybenzene: A similar compound with a hexadecyloxy group attached to the benzene ring but lacking the aldehyde group.
Hexadecyloxybenzoic acid: An oxidation product of Benzaldehyde, 2-(hexadecyloxy)- with different reactivity and applications.
Uniqueness: Benzaldehyde, 2-(hexadecyloxy)- is unique due to the presence of both the aldehyde and hexadecyloxy groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
5376-76-1 |
|---|---|
Molekularformel |
C23H38O2 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2-hexadecoxybenzaldehyde |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-25-23-19-16-15-18-22(23)21-24/h15-16,18-19,21H,2-14,17,20H2,1H3 |
InChI-Schlüssel |
YTWQTYKKFWMTBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1=CC=CC=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)



![2-[(3-chlorophenyl)amino]-9-methyl-3-[(E)-(phenylimino)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11965919.png)



![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965939.png)

![(5Z)-3-allyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965951.png)
![(5Z)-3-Allyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965966.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11965970.png)

